molecular formula C9H7NO3 B15337131 8-Amino-4-hydroxycoumarin

8-Amino-4-hydroxycoumarin

Cat. No.: B15337131
M. Wt: 177.16 g/mol
InChI Key: ILURZWGSZNZELJ-UHFFFAOYSA-N
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Description

8-Amino-4-hydroxycoumarin is a substituted coumarin derivative characterized by an amino group at the C8 position and a hydroxyl group at the C4 position of the coumarin backbone. Its synthesis typically involves the amination of nitro-substituted precursors. For instance, 8-amino-7-hydroxy-4-methylcoumarin is synthesized via the replacement of a nitro group (NO₂) with an amino group (NH₂) in 8-nitro-7-hydroxy-4-methylcoumarin, achieving a moderate yield of ~50% under ethanol-HCl conditions .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

8-amino-4-hydroxychromen-2-one

InChI

InChI=1S/C9H7NO3/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,11H,10H2

InChI Key

ILURZWGSZNZELJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)OC(=O)C=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-4-hydroxycoumarin typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-hydroxycoumarin with an amine source, such as ammonia or an amine derivative, under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-Amino-4-hydroxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted coumarin derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

8-Acetyl-7-hydroxy-4-methylcoumarin (Compound 9)

  • Substituents : Acetyl (C8), hydroxyl (C7), methyl (C4).
  • Synthesis: Prepared via azeotropic condensation of resorcinol, 2,6-dihydroxyacetophenone, and ethyl acetoacetate .
  • Properties : Increased lipophilicity due to the acetyl group, which may enhance membrane permeability in anti-cancer assays .

Hydroxy-3-phenylcoumarins (Compounds 5–8)

  • Substituents : Phenyl (C3), hydroxyl (varying positions).
  • Synthesis : Derived from acetylation and hydrolysis of phenyl-substituted precursors .
  • Properties: Demonstrated antioxidant activity via ORAC (oxygen radical absorbance capacity) and ESR (electron spin resonance) assays. Oxidation potentials measured by cyclic voltammetry (CV) correlate with radical scavenging efficiency, particularly against peroxyl and hydroxyl radicals .

4-Aminocoumarin Derivatives

  • Substituents: Amino group at C4 with N-linked hydroxy or amino groups.
  • Synthesis : Characterized by X-ray crystallography confirming E-configuration in products. NMR spectra revealed coexistence of E- and Z-isomers in some derivatives .
  • Properties : Structural isomerism (E/Z) influences reactivity and antimicrobial activity .

Comparative Data Table

Compound Key Substituents Synthesis Method Yield/Notes Key Properties References
8-Amino-4-hydroxycoumarin C8-NH₂, C4-OH Nitro group amination ~50% yield Potential biological activity
8-Acetyl-7-hydroxy-4-methylcoumarin C8-COCH₃, C7-OH, C4-CH₃ Azeotropic condensation Not specified Lipophilic, anti-cancer assays
Hydroxy-3-phenylcoumarins (5–8) C3-Ph, multiple OH groups Acetylation/hydrolysis Optimized for radical scavenging High antioxidant capacity (ORAC/ESR)
4-Aminocoumarin derivatives C4-NH₂, N-substituents X-ray-confirmed E-configuration Isomer-dependent activity Antimicrobial applications

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